5-Indanol
CAS No.: 1470-94-6
Cat. No.: VC21075243
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1470-94-6 |
|---|---|
| Molecular Formula | C9H10O |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | 2,3-dihydro-1H-inden-5-ol |
| Standard InChI | InChI=1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2 |
| Standard InChI Key | PEHSSTUGJUBZBI-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C=C(C=C2)O |
| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)O |
| Boiling Point | 253.0 °C |
| Melting Point | 58.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
5-Indanol, also known as 2,3-dihydro-1H-inden-5-ol or 5-hydroxyindan, is an aromatic organic compound belonging to the indanol class of compounds . It features a hydroxyl group (-OH) attached to the fifth carbon of the indane ring system, creating a structure with both aromatic and alicyclic properties .
Structural Parameters
The compound has a molecular formula of C9H10O with a molecular weight of 134.18 g/mol . Its structure can be represented by various notations as shown in Table 1.
Table 1: Structural Identifiers of 5-Indanol
| Parameter | Value |
|---|---|
| IUPAC Name | 2,3-dihydro-1H-inden-5-ol |
| CAS Registry Number | 1470-94-6 |
| Molecular Formula | C9H10O |
| Molecular Weight | 134.18 g/mol |
| SMILES | Oc1ccc2CCCc2c1 |
| InChI | InChI=1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2 |
| InChIKey | PEHSSTUGJUBZBI-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Characteristics
5-Indanol exists as a solid at room temperature with distinct thermal properties that are important for its handling and processing . These properties are summarized in Table 2.
Table 2: Physical Properties of 5-Indanol
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 53°C |
| Boiling Point | 253°C |
| Appearance | Crystalline solid |
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that help in its identification and purity assessment. According to research on its inclusion complexes, 5-Indanol shows specific ultraviolet (UV) absorption patterns that shift in the presence of complexing agents like β-cyclodextrin .
Collision Cross Section Data
Advanced mass spectrometry studies have provided predicted collision cross-section (CCS) values for various adducts of 5-Indanol, which are valuable for analytical identification .
Table 3: Predicted Collision Cross Section Values for 5-Indanol Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 135.08045 | 125.4 |
| [M+Na]⁺ | 157.06239 | 137.8 |
| [M+NH₄]⁺ | 152.10699 | 135.8 |
| [M+K]⁺ | 173.03633 | 132.7 |
| [M-H]⁻ | 133.06589 | 128.0 |
| [M+Na-2H]⁻ | 155.04784 | 131.7 |
| [M]⁺ | 134.07262 | 127.8 |
| [M]⁻ | 134.07372 | 127.8 |
Synthesis Methods
Traditional Synthetic Approaches
Multiple synthetic routes have been developed for 5-Indanol production, with varying complexity and efficiency. One traditional approach involves the condensation of 2-formyl-cyclopentanone and acetone catalyzed by a base, requiring an extended reaction time of 21 days .
Industrial Production Methods
Industrial synthesis typically relies on indan and indan derivatives as starting materials . One significant industrial method involves the fusion of indan-5-sulfonic acid potassium salt, followed by diazotization of 5-amino-indan and subsequent processing of the diazonium salt .
Modern Synthetic Routes
Recent advancements include more efficient synthesis methods with higher yields. Research by Főti and Palinkás highlighted alternative approaches to 5-Indanol synthesis that are more suitable for industrial applications . These methods offer advantages over traditional routes in terms of reaction time and yield efficiency.
Table 4: Comparison of 5-Indanol Synthesis Methods
| Method | Starting Material | Reaction Time | Notes |
|---|---|---|---|
| Base-catalyzed Condensation | 2-formyl-cyclopentanone & Acetone | 21 days | Longer process with variable yields |
| Potassium Hydroxide Fusion | Indan derivatives | Shorter | Industrial process without high pressure requirements |
| Ethyl-cyclopentilidene-acetate Route | Ethyl-cyclopentilidene-acetate | Variable | More complex methodology |
Chemical Reactivity and Transformations
Key Functional Group Reactivity
The hydroxyl group in 5-Indanol serves as a reactive site for various chemical transformations. A significant reaction is esterification, which has been documented in the synthesis of derivatives such as 5-Indanyl Methacrylate .
Esterification Reactions
The synthesis of 5-Indanyl Methacrylate (5-IMA) demonstrates the compound's capacity to undergo esterification reactions. This process involves reacting 5-Indanol with methacryloyl chloride in the presence of trimethylamine at controlled temperatures (0-5°C) .
The reaction proceeds as follows:
-
5-Indanol reacts with methacryloyl chloride
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The reaction mixture is washed to remove quaternary ammonium salts
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Unreacted 5-indanol is removed by washing with sodium hydroxide solution
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The resulting 5-Indanyl Methacrylate can be recovered and purified
Applications and Biological Activities
Pharmaceutical Applications
Derivatives of 5-Indanol have demonstrated significant potential in pharmaceutical applications. Research indicates that certain indanol derivatives exhibit varied biological activities that make them valuable in drug development .
Agricultural Applications
Compounds derived from 5-Indanol are widely applied in plant protection due to their fungicidal and insecticidal properties . These applications leverage the unique structural features of 5-Indanol to create effective agricultural protectants.
Biological Activity Spectrum
The biological activity profile of 5-Indanol derivatives is diverse and significant, as summarized in Table 5.
Table 5: Biological Activities of 5-Indanol Derivatives
| Activity Type | Description | Application Area |
|---|---|---|
| Fungicidal | Active against various fungal pathogens | Agriculture, Pharmaceutical |
| Bacteriostatic | Inhibits bacterial growth | Medical, Pharmaceutical |
| Insecticidal | Effective against various insect pests | Agriculture, Pest control |
Advanced Studies and Complexation
Inclusion Complex Formation
Research has investigated the formation of inclusion complexes between 5-Indanol and β-cyclodextrin (β-CD) . These complexes have been studied using various analytical techniques including ultraviolet (UV) spectroscopy and cyclic voltammetry (CV).
Spectral and Electrochemical Characteristics
Studies on the 5-Indanol:β-CD complex have revealed interesting spectral shifts and electrochemical properties. UV spectroscopy shows a red shift in λmax and enhanced absorption in β-CD medium, suggesting that the cyclopentene ring of 5-Indanol is positioned inside the β-CD cavity while the hydroxyl-containing benzene ring remains in the upper part of the cavity .
Thermodynamic Parameters
The inclusion process between 5-Indanol and β-cyclodextrin has been characterized through thermodynamic parameters, indicating that the formation of the complex is both exergonic and spontaneous . These parameters include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes associated with the inclusion process.
Structural Confirmation
The structure of the 5-Indanol:β-CD complex has been confirmed through multiple analytical techniques, including:
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Fourier Transform Infrared Spectroscopy (FTIR)
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Nuclear Magnetic Resonance (NMR)
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X-ray Diffraction (XRD)
Additionally, molecular docking studies have provided computational support for the experimentally determined structure of the inclusion complex .
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